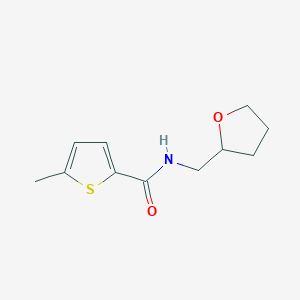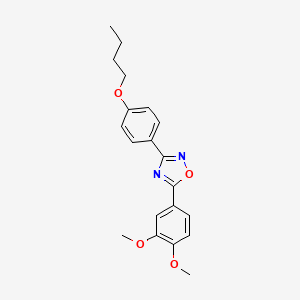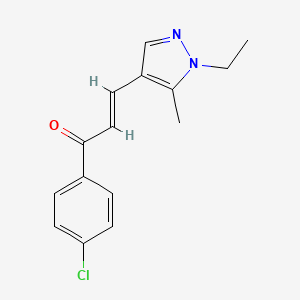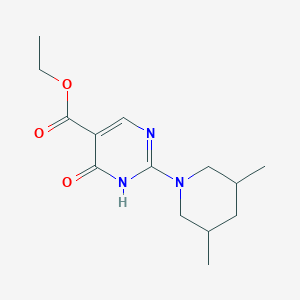![molecular formula C13H16ClN3O2S B4696001 N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "NAMPT inhibitor" and is known for its ability to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a molecule that is involved in various cellular processes.
Scientific Research Applications
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research. Some of the research applications of this compound are as follows:
1. Cancer Research: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the levels of NAD and ultimately leads to cell death. Therefore, this compound has potential applications in cancer therapy.
2. Neurodegenerative Diseases: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Metabolic Disorders: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to improve glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Mechanism of Action
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibits the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which is an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD. NAD is a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. Inhibition of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide leads to a decrease in the levels of NAD, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including:
1. Decreased NAD Levels: Inhibition of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide by N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide leads to a decrease in the levels of NAD, which ultimately leads to cell death.
2. Anti-inflammatory Effects: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
3. Anti-oxidant Effects: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have anti-oxidant effects, which may be beneficial in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a specific inhibitor of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which makes it a valuable tool for studying the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide in various cellular processes.
2. Potency: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a potent inhibitor of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide, which makes it a valuable tool for studying the effects of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibition on cellular processes.
Limitations:
1. Toxicity: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to be toxic to some cell types, which may limit its use in certain experiments.
2. Stability: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is not very stable and may degrade over time, which may limit its use in long-term experiments.
Future Directions
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has several potential future directions for research, including:
1. Development of New Therapeutic Agents: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide has potential applications in the treatment of various diseases, and further research may lead to the development of new therapeutic agents based on this compound.
2. Mechanistic Studies: Further mechanistic studies are needed to understand the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide inhibition in various cellular processes and diseases.
3. Structural Studies: Structural studies of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide and its interactions with N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide may provide insights into the development of more potent and specific inhibitors of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide.
4. Combination Therapy: N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide may have potential applications in combination therapy with other drugs for the treatment of various diseases. Further research is needed to explore this possibility.
Conclusion:
N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide is a promising compound that has potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and metabolic disorders. Its ability to inhibit the activity of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide makes it a valuable tool for studying the role of N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide in various cellular processes. Further research is needed to fully understand the potential of this compound and to develop new therapeutic agents based on it.
properties
IUPAC Name |
1-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-6-15-13(20)17-16-12(18)8-19-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDPFFMASFDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=S)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)


![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)
